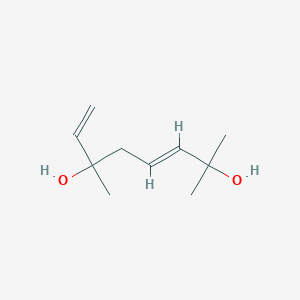

2,6-Dimethyl-3,7-octadiene-2,6-diol

Description

Properties

IUPAC Name |

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHJVNDENHRCH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-21-4 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Gardenia jasminoides

Abstract

Gardenia jasminoides Ellis, a plant with a rich history in traditional Chinese medicine, is a reservoir of diverse bioactive compounds, including iridoids, flavonoids, and terpenoids.[1][2][3] Among these is the monoterpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol, a molecule of growing interest for its potential pharmacological applications. This guide provides a comprehensive, technically-grounded framework for the efficient isolation and purification of this target diol from the fruits of G. jasminoides. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, from initial extraction to final chromatographic polishing and structural verification. It is designed to serve as a self-validating system for researchers, ensuring reproducibility and scientific rigor.

Introduction to the Target Moiety and Botanical Source

Gardenia jasminoides has been utilized for centuries to treat a range of ailments, including inflammation, hepatic disorders, and fever.[3] Its chemical constitution is complex, with major bioactive components including geniposide and crocin.[1][2][4] The volatile fraction, often extracted as an essential oil, contains a variety of monoterpenoids and their derivatives, which contribute to both its characteristic aroma and its biological activity.[2][5]

Our target, this compound, is a C10 acyclic monoterpenoid diol identified within this botanical matrix.[6] The presence of two hydroxyl groups renders it more polar than many common monoterpenes (e.g., linalool, limonene), a critical factor that dictates the entire isolation strategy. Understanding its physicochemical properties is the foundational first step in developing a logical and efficient purification workflow.

Physicochemical Profile of this compound

A precise understanding of the target's properties is non-negotiable for selecting appropriate solvents and chromatographic conditions.

| Property | Value | Source |

| CAS Number | 51276-34-7 | [6] |

| Molecular Formula | C₁₀H₁₈O₂ | [7][8] |

| Molecular Weight | 170.25 g/mol | [7][8] |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [7][8] |

| Appearance | Oil | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Water Solubility | 884.6 mg/L (estimated) | [9] |

| logP (o/w) | 1.165 (estimated) | [9] |

Strategic Approach to Extraction: Maximizing Yield and Purity

The primary extraction from the dried fruit of G. jasminoides is the most critical stage, as it directly influences the complexity of the downstream purification cascade. The choice of method is a balance between selectivity, efficiency, cost, and environmental impact.

Recommended Method: Supercritical Fluid Extraction (SFE)

For a compound of moderate polarity and potential thermal lability, SFE using carbon dioxide (CO₂) is the superior methodology.

-

Expertise & Rationale: SFE is a highly tunable and "green" extraction technique.[10] By modifying pressure and temperature, the solvating power of supercritical CO₂ can be precisely controlled to selectively target compounds of varying polarity. For a diol, this method is advantageous as it effectively extracts moderately polar compounds while leaving behind highly polar constituents like glycosides and organic acids. Furthermore, as CO₂ is a gas at ambient temperature, the solvent is effortlessly removed, preventing analyte degradation and eliminating the need for high-temperature evaporation steps.[10]

-

Self-Validating Protocol: Supercritical CO₂ Extraction

-

Material Preparation: Mill the dried fruits of G. jasminoides to a fine powder (e.g., 40-60 mesh) to maximize surface area for efficient extraction.

-

SFE System Parameters:

-

Extraction Pressure: 29-30 MPa. This pressure range is optimal for extracting moderately polar terpenoids.[10][11][12]

-

Extraction Temperature: 49-50 °C. This temperature ensures the CO₂ remains in its supercritical state without causing thermal degradation of the target compound.[10][11][12]

-

CO₂ Flow Rate: Set according to the specific instrument manufacturer's guidelines to ensure adequate residence time and extraction efficiency.

-

-

Collection: The extract is collected in a separator vessel at a lower pressure and temperature, where the CO₂ returns to its gaseous state, leaving behind the solvent-free oil extract.

-

Alternative Method: Maceration with Organic Solvents

While less selective, solvent extraction is a viable and accessible alternative.

-

Expertise & Rationale: Based on the target's solubility profile, ethanol or a hydroethanolic solution (e.g., 50-80% ethanol in water) is a logical choice.[1] This will efficiently extract the diol along with a broad spectrum of other compounds, including chlorophyll, iridoids, and phenolics, necessitating a more intensive purification process.

-

Self-Validating Protocol: Solvent Maceration

-

Material Preparation: Use milled, dried G. jasminoides fruit.

-

Extraction: Macerate the plant material in 80% ethanol (1:15 solid-to-liquid ratio, w/v) for 24-48 hours at room temperature with intermittent agitation.

-

Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Repeat the extraction on the marc 2-3 times to ensure exhaustive extraction.

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude ethanolic extract.

-

Multi-Stage Purification Workflow

The crude extract, whether from SFE or solvent extraction, is a complex matrix. A multi-step chromatographic approach is mandatory to achieve the high degree of purity (>98%) required for pharmacological studies and structural elucidation.

Sources

- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. extrasynthese.com [extrasynthese.com]

- 4. Gardenia jasminoides - Wikipedia [en.wikipedia.org]

- 5. Chemical Composition of Essential Oil from Flower of ‘Shanzhizi’ (Gardenia jasminoides Ellis) and Involvement of Serotonergic System in Its Anxiolytic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.virginia.gov [data.virginia.gov]

- 9. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]

- 10. Optimization of Supercritical Fluid Extraction of Oil from the Fruit of Gardenia jasminoides and Its Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of supercritical fluid extraction of oil from the fruit of Gardenia jasminoides and its antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS: 51276-34-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyclic monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol (CAS: 51276-34-7). While this compound is a known constituent of various natural products, particularly essential oils, detailed research into its specific biological activities and potential therapeutic applications remains limited. This document synthesizes the available chemical, analytical, and biological information, and where specific data is lacking, it draws logical inferences from the broader class of monoterpenoid diols. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this molecule and the promising avenues for future investigation.

Introduction: A Terpenoid of Interest

This compound is a naturally occurring tertiary alcohol belonging to the diverse class of monoterpenoids.[1] These C10 isoprenoid compounds are widely distributed in the plant kingdom and are known for their varied biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2] The subject of this guide has been identified as a volatile component in a range of aromatic plants and food products, contributing to their characteristic scents and flavors.[1][2] Despite its prevalence in nature, dedicated studies on the pharmacological and toxicological profile of the isolated compound are scarce, presenting an opportunity for novel research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Structure and Identification

The structure of this compound features a ten-carbon backbone with two hydroxyl groups and two double bonds.

| Property | Value | Source |

| CAS Number | 51276-34-7 | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | [3] |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [3] |

| Synonyms | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol, 3,7-Octadiene-2,6-diol, 2,6-dimethyl- | [4] |

| InChI Key | QEOHJVNDENHRCH-VOTSOKGWSA-N | [5] |

| SMILES | CC(C)(O)C=CCC(C)(O)C=C | [5] |

Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for predicting its behavior in biological systems and for developing analytical methods.

| Property | Predicted Value | Source |

| logP | 1.62 | [5] |

| Water Solubility | 2.32 g/L | [5] |

| Polar Surface Area | 40.46 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 4 | [5] |

Synthesis and Natural Occurrence

Natural Sources

This compound is a constituent of several plants, often as a component of their essential oils. Its natural occurrence suggests a role in plant defense or communication.

-

Gardenia species (Rubiaceae): Notably found in the fruits of Gardenia jasminoides.[6]

-

Cinnamomum camphora: Present in the essential oil of the camphor tree.

-

Citrus Flowers and Honey: Identified as a significant component in the volatile extracts of citrus honey.

-

Other sources: It has also been detected in various fruits, herbs, and spices, including papaya.[1]

Biosynthesis

While the specific biosynthetic pathway to this compound has not been fully elucidated, it is likely derived from the common monoterpene precursor, geranyl pyrophosphate (GPP). A plausible pathway involves the enzymatic hydroxylation of other acyclic monoterpenes, such as linalool. The biotransformation of linalool by various microorganisms has been shown to produce a variety of oxygenated derivatives, including diols.

Chemical Synthesis

Proposed Synthetic Workflow:

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the Tertiary Alcohol Intermediate. React an appropriate α,β-unsaturated ester with two equivalents of methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere. The reaction should be quenched with a saturated aqueous solution of ammonium chloride.

-

Step 2: Epoxidation. The resulting tertiary alcohol is then subjected to epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane.

-

Step 3: Ring-opening of the Epoxide. The epoxide intermediate is then reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide, to open the epoxide ring and install the second hydroxyl group and the terminal double bond.

-

Purification. The final product would require purification, likely through column chromatography on silica gel.

Analytical Methodologies

Accurate and precise analytical methods are essential for the identification and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like monoterpenoid diols.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | DB-5 or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Kovats Retention Indices:

The Kovats retention index is a useful parameter for the identification of compounds in GC.

| Stationary Phase | Kovats Index |

| DB-5 | 1189 |

| DB-Wax | 1949 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts (ppm):

-

C1: ~114

-

C2: ~73

-

C3: ~128

-

C4: ~135

-

C5: ~42

-

C6: ~71

-

C7: ~145

-

C8: ~112

-

C9: ~28

-

C10: ~29

Biological Activity and Therapeutic Potential

The biological activities of the pure this compound have not been extensively studied. However, the known effects of the essential oils in which it is found, and the general properties of monoterpenoid diols, suggest several areas of therapeutic potential.[2]

Anti-inflammatory and Analgesic Effects

Essential oils from Gardenia jasminoides and Cinnamomum camphora, which contain this compound, have demonstrated anti-inflammatory and analgesic properties.[7] It is plausible that this diol contributes to these effects, potentially through the modulation of inflammatory pathways.

Anxiolytic and Sedative Properties

The aromatic properties of many monoterpenoids contribute to their use in aromatherapy for relaxation and anxiety reduction. The essential oil of Gardenia jasminoides has been shown to have anxiolytic effects, suggesting a potential role for its constituents, including this compound, in modulating central nervous system activity.

Antimicrobial Activity

Monoterpenoids are well-known for their antimicrobial properties.[8] The presence of hydroxyl groups in diols can enhance their water solubility and potentially their interaction with microbial cell membranes, suggesting that this compound may possess antimicrobial activity.

Metabolism and Toxicology

Metabolic Pathways

Specific metabolic studies on this compound are lacking. However, based on the metabolism of similar terpenoids, it is likely metabolized in humans and other mammals through Phase I and Phase II detoxification pathways.

Hypothesized Metabolic Transformations:

Toxicology and Safety

Future Directions and Research Opportunities

The current body of knowledge on this compound presents more questions than answers, highlighting a wealth of opportunities for future research.

-

Elucidation of Biological Activity: In-depth studies are needed to determine the specific pharmacological effects of the purified compound. This includes screening for anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities.

-

Mechanism of Action Studies: Should biological activities be identified, further research into the underlying mechanisms of action at the molecular and cellular levels will be crucial.

-

Synthesis and Derivatization: The development of an efficient and stereoselective synthesis would enable the production of larger quantities for research and could open the door to the creation of novel derivatives with enhanced therapeutic properties.

-

Metabolic and Toxicological Profiling: A thorough investigation of the metabolic fate and toxicological profile of this compound is essential for any potential therapeutic development.

Conclusion

This compound is a naturally occurring monoterpenoid with intriguing potential. While its presence in various botanicals is established, its full scientific story is yet to be written. This technical guide has synthesized the available information to provide a solid foundation for researchers and drug development professionals. The clear gaps in our understanding of its synthesis, biological activity, and safety profile represent exciting frontiers for scientific inquiry. As the demand for novel therapeutic agents from natural sources continues to grow, compounds like this compound offer a promising, yet largely untapped, resource for discovery.

References

-

Diol - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - MDPI. (2023, November 1). Retrieved January 24, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0036990) - Human Metabolome Database. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Toxic alcohols: Aliphatic unsaturated alcohols. - ResearchGate. (2016, December 16). Retrieved January 24, 2026, from [Link]

-

Compound 527050: this compound - Virginia Open Data Portal. (2025, September 6). Retrieved January 24, 2026, from [Link]

-

2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 - The Good Scents Company. (n.d.). Retrieved January 24, 2026, from [Link]

-

This compound | CAS:51276-34-7 - BioCrick. (n.d.). Retrieved January 24, 2026, from [Link]

-

Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) - The Pherobase. (n.d.). Retrieved January 24, 2026, from [Link]

-

3,7-Octadiene-2,6-diol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]

-

Showing metabocard for this compound (HMDB0036990) - Human Metabolome Database. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol

Introduction

2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol. As a derivative of the widely distributed linalool, this compound is found in various essential oils and fruits, contributing to their aromatic profiles.[1][2] Its structure, featuring two tertiary hydroxyl groups and two carbon-carbon double bonds, imparts a unique combination of reactivity and potential for stereoisomerism, making it a molecule of interest for researchers in natural product chemistry, fragrance science, and potentially as a chiral building block in synthetic organic chemistry.

This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. It will delve into the compound's synthesis, stereochemistry, reactivity, and known and potential applications, with a focus on the underlying chemical principles and experimental considerations.

Chemical Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its study and application. This compound is identified by several CAS numbers, which may correspond to different stereoisomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [3][4] |

| Molecular Weight | 170.25 g/mol | [3][4] |

| CAS Number | 13741-21-4 (isomer unspecified), 51276-34-7 ((E)-isomer) | [1][5] |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [4] |

| Boiling Point (est.) | 284.00 to 285.00 °C @ 760.00 mm Hg | [4] |

| Water Solubility (est.) | 884.6 mg/L @ 25 °C | [4] |

| logP (o/w) (est.) | 1.165 | [4] |

| Appearance | Oily liquid | [2] |

| Odor Profile | Citrus, Sweet, Powdery, Herbal, Green | [5] |

Synthesis and Stereochemistry

The synthesis of this compound can be approached through several routes, including the oxidation of naturally abundant precursors and stereoselective methods. The presence of a stereogenic center at C6 and a C3=C4 double bond that can exist as E or Z isomers means that the synthesis and characterization of stereochemically pure forms are of significant interest.

From the Autoxidation of Linalool

This compound is a known product of the autoxidation of linalool, a readily available monoterpene alcohol. This process typically involves the reaction of linalool with atmospheric oxygen, often initiated by light or heat, and proceeds through a radical mechanism. While this method can provide access to the diol, it generally results in a mixture of oxidation products and lacks stereocontrol.

Experimental Protocol: Proposed Synthesis via Linalool Oxidation

This protocol is a proposed method based on the known reactivity of linalool. Optimization would be required to maximize the yield of the desired diol.

-

Reaction Setup: A solution of linalool (1 equivalent) in a suitable solvent (e.g., heptane) is placed in a flask equipped with a condenser and a gas inlet.

-

Initiation: The solution is heated to 60-80 °C, and a gentle stream of air or oxygen is bubbled through the mixture. The reaction can be initiated by the addition of a radical initiator such as AIBN (azobisisobutyronitrile).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of linalool and the formation of more polar products.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate this compound from other oxidation byproducts.

Caption: Proposed pathway for the formation of the diol from linalool autoxidation.

Stereoselective Synthesis

For applications requiring stereochemically pure diols, such as in asymmetric synthesis or for structure-activity relationship studies, stereoselective synthetic methods are necessary. The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[6] While not directly applicable to the synthesis of this compound from a simple precursor in one step due to the non-vicinal nature of the hydroxyl groups, it serves as a foundational strategy for the stereocontrolled introduction of hydroxyl groups in terpene synthesis.

A plausible, albeit more complex, stereoselective route could involve the Sharpless Asymmetric Dihydroxylation of a suitable diene precursor, followed by further functional group manipulations to arrive at the target diol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons of the two double bonds, with characteristic coupling constants for the cis or trans configuration of the C3=C4 double bond. The methyl groups would appear as singlets, and the methylene protons would likely exhibit complex splitting patterns. The hydroxyl protons would appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule. The carbons bearing the hydroxyl groups (C2 and C6) would resonate in the range of 70-80 ppm, while the olefinic carbons would appear between 110-145 ppm. The chemical shifts of the methyl and methylene carbons would be in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. The C=C stretching vibrations would appear around 1650-1670 cm⁻¹. The C-O stretching vibrations are expected in the 1150-1050 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a weak or absent molecular ion peak at m/z 170 due to the facile dehydration of the tertiary alcohols. Key fragmentation pathways would include the loss of water (m/z 152), loss of a methyl group (m/z 155), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Chemical Reactivity

The presence of two tertiary hydroxyl groups and two double bonds makes this compound a versatile substrate for a variety of chemical transformations.

Acid-Catalyzed Reactions: Cyclization and Rearrangement

In the presence of acid, acyclic terpene diols are known to undergo intramolecular cyclization reactions to form cyclic ethers.[7][8] The reaction proceeds through the protonation of one of the hydroxyl groups, followed by its departure as a water molecule to generate a carbocation. This carbocation can then be trapped by the other hydroxyl group or one of the double bonds to form a cyclic product. The regioselectivity and stereoselectivity of these cyclizations are often dependent on the reaction conditions and the specific stereochemistry of the starting diol.

Caption: General pathway for the acid-catalyzed cyclization of the diol.

Oxidation Reactions

The double bonds in this compound are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. For example, epoxidation with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxides. Oxidative cleavage of the double bonds with ozone (ozonolysis) or potassium permanganate under harsh conditions would lead to the formation of smaller carbonyl compounds.

Reduction Reactions

The double bonds can be selectively reduced by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding saturated diol, 2,6-dimethyloctane-2,6-diol. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Potential Applications in Research and Drug Development

While this compound is primarily known for its contribution to the aroma of natural products, its chemical structure suggests potential for broader applications.

As a Chiral Building Block

The presence of a stereogenic center and multiple functional groups makes stereochemically pure isomers of this compound attractive as chiral synthons for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Potential Biological Activities

Terpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9]

-

Antimicrobial Activity: Plant extracts containing this compound have shown antimicrobial activity against various bacterial and fungal strains.[10] However, the specific contribution of this diol to the observed activity requires further investigation of the pure compound.

-

Antioxidant Properties: The potential for this diol to act as an antioxidant is an area of interest. While the molecule itself does not possess the phenolic structure typically associated with potent radical scavenging, the antioxidant properties of terpenoids are a subject of ongoing research.[11]

Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological potential of this compound and its derivatives.

Safety and Toxicology

There is limited specific toxicological data available for this compound. As with any research chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment. The recommendation of "not for fragrance use" by some suppliers suggests that further safety assessments are needed for its application in consumer products.[4]

Conclusion

This compound is a fascinating monoterpenoid with a rich chemistry stemming from its unique arrangement of functional groups and stereochemical possibilities. While its role in the fragrance and flavor industry is established, its potential as a chiral building block in organic synthesis and as a lead compound for the development of new therapeutic agents warrants further exploration. This technical guide has provided a comprehensive overview of its chemical properties, highlighting both the current state of knowledge and the areas where further research is needed to unlock the full potential of this versatile molecule.

References

-

The Pherobase. (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. [Link]

-

Virginia Open Data Portal. Compound 527050: this compound. [Link]

-

The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol. [Link]

-

Yeast Metabolome Database. 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0036990). [Link]

-

ResearchGate. Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

PubMed Central. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. [Link]

-

Wikimedia Commons. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]

-

MDPI. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. [Link]

-

NIST WebBook. 1,7-Octadiene-3,6-diol, 2,6-dimethyl-. [Link]

-

YouTube. Organic Chemistry - Mechanism of Diol Cyclization. [Link]

-

BioCrick. This compound | CAS:51276-34-7. [Link]

-

ACS Publications. Model Studies on the Antioxidant Activity of Common Terpenoid Constituents of Essential Oils by Means of the 2,2-Diphenyl-1-picrylhydrazyl Method. [Link]

-

DergiPark. In vitro evaluation of antimicrobial and antioxidant activity and GC/MS profiling of the endemic species Verbascum cheiranthifol. [Link]

-

The Good Scents Company. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. [Link]

Sources

- 1. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

- 2. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Compound 527050: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) [pherobase.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,6-Octadienal, 3,7-dimethyl- [webbook.nist.gov]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol. We will delve into its core molecular structure, explore the intricacies of its stereochemistry, discuss its natural prevalence, and touch upon its potential biological significance. This document is intended to serve as a foundational resource for professionals in research and development, offering insights grounded in established chemical principles.

Introduction to a Versatile Monoterpenoid

This compound is a naturally occurring acyclic monoterpenoid.[1][2] As a C10 isoprenoid derivative, it belongs to a large and diverse class of organic compounds with significant roles in plant biology and notable potential in various industrial applications, including the fragrance and pharmaceutical sectors.[3][4] Its structure, featuring two tertiary hydroxyl groups and two carbon-carbon double bonds, gives rise to a rich stereochemical landscape and a range of potential chemical transformations. This guide will systematically dissect these features to provide a clear and detailed understanding of this molecule.

Elucidation of the Molecular Structure

The fundamental framework of this compound consists of an eight-carbon chain with methyl substituents at positions 2 and 6, and hydroxyl groups also at positions 2 and 6. The molecule possesses two sites of unsaturation, specifically double bonds at the C3-C4 and C7-C8 positions.

Key Structural Features:

-

Carbon Skeleton: An octadiene backbone.

-

Substitution: Methyl groups at C2 and C6.

-

Functional Groups: Two tertiary hydroxyl groups at C2 and C6.

-

Unsaturation: Carbon-carbon double bonds at C3-C4 and C7-C8.

The presence of two tertiary alcohol functionalities classifies this compound within this important group of organic molecules.[1][2]

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 13741-21-4 |

The Complex World of Stereoisomerism

The stereochemistry of this compound is a critical aspect of its chemical identity and potential biological activity. The molecule's structure contains elements that give rise to both geometric isomerism and enantiomerism/diastereomerism.

Geometric Isomerism (E/Z Isomerism)

The double bond at the C3-C4 position is substituted in a manner that allows for geometric isomerism. The relative orientation of the substituents across this double bond can result in either the (E) (entgegen) or (Z) (zusammen) configuration. The (E)-isomer is the more commonly cited form in the literature.[1]

Chiral Centers and Optical Isomerism

This compound possesses two chiral centers:

-

C2: This carbon is bonded to four different groups: a hydroxyl group, a methyl group, the C1 carbon (as part of a vinyl group), and the rest of the carbon chain.

-

C6: This carbon is also bonded to four different groups: a hydroxyl group, a methyl group, the C5 carbon, and the C7-C8 vinyl group.

The presence of two chiral centers means that for each geometric isomer (E and Z), there can be a total of 2² = 4 stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers, as are the (2R, 6S) and (2S, 6R) isomers. The relationship between any other pairing would be diastereomeric.

Therefore, in total, there are 2 (geometric isomers) × 4 (stereoisomers) = 8 possible stereoisomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that these values may vary slightly between different stereoisomers.

| Property | Value (Estimated) | Source |

| Boiling Point | 284.00 to 285.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 267.00 °F (130.50 °C) | [3] |

| Water Solubility | 884.6 mg/L @ 25 °C | [3] |

| logP (o/w) | 1.165 | [3] |

Synthesis and Characterization

Synthetic Approaches

While specific, detailed synthetic protocols for all stereoisomers of this compound are not extensively reported in publicly available literature, general synthetic strategies for related acyclic monoterpenoid diols can be considered. A plausible approach would involve the use of stereoselective reactions to control the configuration of the chiral centers and the geometry of the double bond.

One potential synthetic route for a related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, involves the ozonolysis of geranyl acetate.[5] This suggests that manipulation of common monoterpene precursors could be a viable strategy.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic signals would be expected:

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Signals for two methyl groups attached to carbons bearing hydroxyls. - Signals for the vinyl protons of the C7-C8 double bond. - Signals for the olefinic protons of the C3-C4 double bond. - Signals for the methylene protons. - Broad signals for the two hydroxyl protons. |

| ¹³C NMR | - Signals for the two carbons bearing hydroxyl groups (C2 and C6). - Signals for the four olefinic carbons (C3, C4, C7, and C8). - Signals for the two methyl carbons attached to C2 and C6. - Signals for the methylene carbons. |

| FTIR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions around 2850-3000 cm⁻¹. - C=C stretching absorption around 1640-1680 cm⁻¹. - C-O stretching absorption in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 170. - Fragmentation patterns corresponding to the loss of water (M⁺ - 18), methyl groups (M⁺ - 15), and other characteristic cleavages. |

Natural Occurrence and Potential Biological Significance

This compound has been identified as a volatile compound in various natural sources, including:

-

Citrus Honey: Found as a significant component of the volatile fraction.[3]

-

Papaya Fruit: Detected in papaya fruit oil.[2]

-

Ocimum basilicum (Basil): Identified in the essential oil of this plant.[6]

-

Gardenia jasminoides: Found in the fruits of this plant.[4]

The presence of this monoterpenoid diol in these plants suggests it may play a role in their aroma, defense mechanisms, or other biological processes. While specific pharmacological studies on this compound are limited, other monoterpenoid diols have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Further research is warranted to explore the potential therapeutic applications of this compound and its various stereoisomers.

Potential Areas for Future Research:

Caption: Potential research avenues for this compound.

Conclusion

This compound is a structurally interesting and stereochemically complex natural product. Its full potential in various scientific and industrial fields is yet to be unlocked. A deeper understanding of the synthesis of its specific stereoisomers and a thorough investigation into their individual biological activities will be crucial for future applications. This guide has aimed to provide a solid foundation for researchers and developers interested in exploring the chemistry and potential of this versatile monoterpenoid diol.

References

-

The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). The Pherobase. Accessed January 23, 2026. [Link]

-

BioCrick. This compound | CAS:51276-34-7. BioCrick. Accessed January 23, 2026. [Link]

-

The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. The Good Scents Company. Accessed January 23, 2026. [Link]

-

The Good Scents Company. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7. The Good Scents Company. Accessed January 23, 2026. [Link]

-

ResearchGate. Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. ResearchGate. Accessed January 23, 2026. [Link]

Sources

- 1. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) [pherobase.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]

- 4. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Methodological Profile of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Technical Guide for Researchers

Introduction: Unveiling a Key Terpenoid Derivative

2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol that holds significance in the study of flavor and fragrance chemistry, as well as in the analysis of natural products.[1] With the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol , this compound is structurally characterized by an eight-carbon chain with hydroxyl groups at the C2 and C6 positions and double bonds at C3-C4 and C7-C8.[2] Its presence has been documented in a variety of natural sources, including grapes (Vitis vinifera), honey, and hops, where it often arises as a degradation product of linalool.[1][3] Understanding the spectroscopic signature and analytical methodologies for this diol is crucial for professionals in drug development, food science, and natural product chemistry, enabling accurate identification, quantification, and elucidation of its role in various biological and chemical processes.

This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside detailed, field-proven experimental protocols for its analysis and synthesis. The content is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and scientists.

Molecular Structure

The structural formula of this compound is presented below. The stereochemistry of the double bond at the C3 position is typically found as the (E)-isomer in natural sources.

Caption: 2D structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for the identification of this compound. The fragmentation pattern provides a characteristic fingerprint for the molecule.

Table 1: Prominent Electron Ionization (EI) Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 18 | C₃H₅⁺ |

| 43 | 72 | C₃H₇⁺ or CH₃CO⁺ |

| 55 | 15 | C₄H₇⁺ |

| 67 | 51 | C₅H₇⁺ |

| 71 | 81 | C₅H₁₁⁺ |

| 82 | 100 | [M - H₂O - C₅H₉]⁺ |

| 91 | 2 | C₇H₇⁺ (Tropylium ion) |

| 105 | 7 | [M - H₂O - C₄H₇]⁺ |

| 122 | 6 | [M - H₂O - C₂H₅]⁺ |

| 137 | 0.7 | [M - H₂O - CH₃]⁺ |

Data sourced from Alissandrakis et al., 2004.[4]

The base peak at m/z 82 is particularly diagnostic. The fragmentation is initiated by the loss of water from the molecular ion, followed by further cleavage of the carbon chain.

Caption: Proposed EI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A complete, experimentally verified and published ¹H NMR peak list for this compound could not be located in the current literature search.

¹³C NMR (Carbon NMR)

A complete, experimentally verified and published ¹³C NMR peak list for this compound could not be located in the current literature search.

Infrared (IR) Spectroscopy

A complete, experimentally verified and published IR spectrum or peak list for this compound could not be located in the current literature search. However, the expected characteristic absorption bands would include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C-H stretch (sp²): Sharp peaks just above 3000 cm⁻¹.

-

C=C stretch: A peak in the region of 1640-1680 cm⁻¹.

-

C-O stretch: A strong peak in the region of 1000-1260 cm⁻¹.

Experimental Protocols

Proposed Synthesis of (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol

Caption: Proposed synthetic workflow.

Step-by-Step Methodology:

-

Hydrolysis of Geranyl Acetate:

-

Dissolve geranyl acetate in methanol.

-

Add a solution of potassium hydroxide in methanol and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product (geraniol) with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Selective Epoxidation:

-

Dissolve the obtained geraniol in a chlorinated solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product, wash, dry, and concentrate as described above.

-

-

Epoxide Ring Opening:

-

Dissolve the epoxide in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.

-

Add a catalytic amount of a dilute acid (e.g., perchloric acid).

-

Stir the mixture at room temperature until the epoxide is consumed.

-

Neutralize the reaction and extract the diol.

-

Purify the final product by column chromatography on silica gel.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common method for the identification and quantification of this compound in complex mixtures like essential oils and food extracts.

Sample Preparation (Solid-Phase Microextraction - SPME):

-

Sample Preparation: Prepare the sample (e.g., honey diluted in water, wine) in a headspace vial.

-

Fiber Exposure: Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature for a defined period to allow for the adsorption of volatile compounds.

-

Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5 or DB-Wax).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of around 230-250 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with reference spectra from libraries such as the NIST Mass Spectral Library.

Trustworthiness and Self-Validating Systems

The protocols and data presented in this guide are grounded in established analytical chemistry principles. The trustworthiness of the identification of this compound relies on a multi-faceted approach:

-

Orthogonal Data: Confirmation of the compound's identity should ideally involve at least two independent analytical techniques. In this case, the combination of GC retention time on a specific column and the characteristic mass spectrum provides a high degree of confidence.

-

Use of Authentic Standards: The most reliable method for confirmation is to analyze an authentic standard of this compound under the same conditions as the sample. This allows for direct comparison of retention times and mass spectra.

-

System Suitability: Before sample analysis, the GC-MS system should be checked for proper performance using a standard mixture of compounds to ensure adequate resolution, sensitivity, and mass accuracy.

By employing these self-validating measures, researchers can ensure the accuracy and reliability of their findings.

References

-

Kuwahara, S., et al. (2000). Synthesis of the Four Stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid, a Component of the Copulation Release Pheromone of the Cowpea Weevil, Callosobruchus maculatus. Bioscience, Biotechnology, and Biochemistry, 64(7), 1475-1482. [Link]

-

Rettberg, N., Thörner, S., & Garbe, L. A. (2013). Bugging Hop Analysis – on the Isomerization and Oxidation of Terpene Alcohols during Steam Distillation. BrewingScience, 66, 9-15. [Link]

-

Human Metabolome Database. (2022). This compound (HMDB0036990). [Link]

-

The Pherobase. (2023). (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. [Link]

-

NIST Chemistry WebBook. (2021). 3,7-Octadiene-2,6-diol, 2,6-dimethyl-. [Link]

-

The Good Scents Company. (2023). 2,6-dimethyl-3,7-octadien-2,6-diol. [Link]

-

FooDB. (2022). This compound (FDB015962). [Link]

-

Alissandrakis, E., et al. (2004). Evaluation of four isolation techniques for honey aroma compounds. Journal of the Science of Food and Agriculture, 84(12), 1477-1484. [Link]

-

Ferreira, V., et al. (2022). Characterization of Botanical Origin of Italian Honey by Carbohydrate Composition and Volatile Organic Compounds (VOCs). Foods, 11(16), 2441. [Link]

-

Lukić, I., et al. (2011). CONTRIBUTION OF ENZYME PREPARATIONS TO THE LINALOOL CONTENT OF WINES MADE FROM THE NON-AROMATIC GRAPEVINE VARIETY 'FURMINT'. OENO One, 45(3), 169-176. [Link]

Sources

A Technical Guide to the Biological Activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol

Introduction

2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol.[1] This compound is a constituent of various plant essential oils and is recognized for its contribution to the aroma and flavor profiles of species such as Gardenia jasminoides (Gardenia), Ocimum basilicum (Basil), Salvia sclarea (Clary Sage), and is also found in citrus honey.[2][3][4] Structurally, it is a tertiary alcohol, a class of compounds characterized by a hydroxyl group attached to a saturated carbon atom.[5] While the biological activities of the essential oils containing this compound have been the subject of scientific inquiry, comprehensive studies on the isolated compound remain limited. This guide provides an in-depth overview of the current understanding of its biological potential, drawing from the activities of its natural sources and related compounds, and outlines experimental approaches for its further investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 13741-21-4 | [6] |

| Appearance | Oily Liquid | [6] |

| Solubility | Soluble in alcohol; water solubility estimated at 884.6 mg/L @ 25 °C | [6] |

| logP (o/w) | 1.165 (estimated) | [6] |

Potential Biological Activities and Mechanistic Insights

Direct evidence for the biological activities of isolated this compound is not extensively documented in peer-reviewed literature. However, the activities of the essential oils in which it is a constituent, along with studies on structurally related terpenoids, provide a basis for inferring its potential pharmacological effects.

Antimicrobial Activity: An Inferred Potential

Essential oils from Ocimum basilicum (basil) have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[7] These oils contain a complex mixture of phytochemicals, including this compound.[3] The antimicrobial efficacy of basil essential oil is often attributed to major components like methyl eugenol and methyl chavicol, which have been shown to possess bactericidal properties.[7] The precise contribution of this compound to the overall antimicrobial effect of these essential oils is yet to be elucidated. It is plausible that it may act synergistically with other constituents to disrupt bacterial cell membranes or interfere with microbial metabolic processes.

To ascertain the intrinsic antimicrobial properties of this compound, a bioactivity-guided fractionation approach would be a rigorous scientific methodology.

Anti-inflammatory Properties: A Terpenoid Family Trait

Terpenoids, as a class of natural products, are well-recognized for their anti-inflammatory effects. Sclareol, a diterpene alcohol from Salvia sclarea, has been shown to exert anti-inflammatory activity by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[8] The essential oil of Salvia sclarea, which contains this compound, has also demonstrated significant anti-inflammatory effects in animal models.[9] While the specific contribution of this compound to this activity is unknown, it is conceivable that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or transcription factors like NF-κB.

Cholinesterase Inhibition: A Potential Neuroprotective Role

A compelling area for future research is the potential of this compound as a cholinesterase inhibitor. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.[10] While direct experimental data for this compound is not available, the exploration of natural products for novel cholinesterase inhibitors is an active field of research.[11]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, standardized in vitro and in vivo assays are essential.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of the Compound: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: Aliquots from wells showing no visible growth are plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Griess Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Cholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against AChE and BChE.

Methodology: Ellman's Spectrophotometric Method

-

Enzyme and Substrate Preparation: Solutions of AChE or BChE and their respective substrates (acetylthiocholine iodide for AChE, butyrylthiocholine iodide for BChE) are prepared in a suitable buffer.

-

Reaction Mixture: The reaction mixture in a 96-well plate consists of the enzyme, Ellman's reagent (DTNB), and varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed by the enzyme, leading to the reaction of the product with DTNB to form a colored compound.

-

Calculation of IC₅₀: The percentage of enzyme inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined from the dose-response curve.[12]

Toxicological Profile and Safety Considerations

Currently, there is a lack of specific toxicological data for this compound in publicly available databases.[6] Before considering this compound for any therapeutic application, a comprehensive toxicological evaluation is imperative. This would include in vitro cytotoxicity assays on various cell lines and in vivo acute and chronic toxicity studies in animal models.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with a potential for a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. However, the current body of scientific evidence is largely indirect, relying on the activities of the essential oils in which it is found. To unlock the full therapeutic potential of this compound, further research is critically needed to:

-

Isolate and Purify: Obtain high-purity this compound for definitive biological testing.

-

Systematic Biological Screening: Conduct comprehensive in vitro and in vivo studies to validate its antimicrobial, anti-inflammatory, and cholinesterase inhibitory activities.

-

Mechanistic Studies: Elucidate the molecular mechanisms underlying its biological effects.

-

Toxicological Evaluation: Establish a comprehensive safety profile of the compound.

The insights gained from such studies will be instrumental in determining the viability of this compound as a lead compound for the development of novel therapeutic agents.

References

- BOC Sciences. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol.

- Boulanger, R., Chassagne, D., & Crouzet, J. (1999). Free and bound flavour components of Amazonian fruits. 1: Bacuri. Flavour and Fragrance Journal, 14(5), 303-311.

-

The Good Scents Company. (n.d.). 2,6-dimethyl-3,7-octadien-2,6-diol. Retrieved from [Link]

- Hsieh, Y. T., et al. (2017). Sclareol ameliorates lipopolysaccharide-induced acute lung injury in mice. Journal of Ethnopharmacology, 207, 146-156.

- Ito, Y., Sugimoto, A., Kakuda, T., & Kubota, K. (2002). Identification of potent odorants in Chinese jasmine green tea scented with flowers of Jasminum sambac. Journal of Agricultural and Food Chemistry, 50(17), 4878-4884.

- Joshi, R. K. (2014). Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India. Ancient science of life, 33(3), 151.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527050, this compound. Retrieved from [Link]

- Pereira, P., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Plants, 9(7), 911.

- Rauha, J. P., et al. (2000). Antimicrobial effects of Finnish plant extracts containing flavonoids and other phenolic compounds. International journal of food microbiology, 56(1), 3-12.

- Sakkas, H., & Papadopoulou, C. (2017). Antimicrobial activity of basil, oregano, and thyme essential oils. Journal of Microbiology and Biotechnology, 27(3), 429-438.

- Aazza, S., et al. (2011). Screening for acetylcholinesterase inhibition, lipid peroxidation inhibition and antioxidant activity of medicinal plants from Morocco. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 10(6), 576-586.

-

The Pherobase. (n.d.). (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. Retrieved from [Link]

- Ulubelen, A., et al. (1994). Terpenoids from Salvia sclarea. Phytochemistry, 36(4), 971-974.

- Moretti, M. D. L., Peana, A. T., & Satta, M. (1997). A Study on Anti-Inflammatory and Peripheral Analgesic Action of Salvia sclarea Oil and Its Main Components. Journal of Essential Oil Research, 9(6), 711-716.

-

ResearchGate. (n.d.). Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71354347, (s)-(+)-2,6-Dimethyl-3,7-octadiene-2,6-diol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. Retrieved from [Link]

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 069-073.

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2024). Medicinal Chemistry Research, 33(5), 1082-1098.

- The bioactivities of sclareol: A mini review. (2022). Frontiers in Pharmacology, 13, 1002887.

- Antibacterial activity of Ocimum basilicum L. essential oil against Gram-negative bacteria. (2014). Postępy Fitoterapii, 1, 14-18.

- Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. (2015). Molecules, 20(8), 14384-14400.

- Chemical composition and antibacterial properties of Ocimum basilicum, Salvia officinalis and Trachyspermum ammi essential oils alone and in combination with nisin. (2017). Research Journal of Pharmacognosy, 4(4), 41-50.

- Antimicrobial activity and mechanisms of Salvia sclarea essential oil. (2015). Botanical Studies, 56(1), 16.

-

FooDB. (n.d.). Showing Compound this compound (FDB015962). Retrieved from [Link]

- In vitro bioactivity-guided fractionation and characterization of polyphenolic inhibitory fractions from Acacia nilotica (L.) Willd. ex Del. (2005). Journal of Ethnopharmacology, 99(3), 353-360.

- A Unifying Review of Bioassay-Guided Fractionation, Effect-Directed Analysis and Related Techniques. (2015). Molecules, 20(12), 21905-21929.

- Dual inhibitors of butyrylcholinesterase and histone deacetylase 6 for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2025). Bioorganic & Medicinal Chemistry, 123, 118219.

- Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. (2024). Molecules, 29(13), 3123.

Sources

- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Terpenoids from Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB015962) - FooDB [foodb.ca]

- 6. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]

- 7. Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

An In-Depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Monoterpenoid Diol with Therapeutic Potential

Foreword

In the ever-evolving landscape of natural product chemistry and drug discovery, monoterpenoids represent a class of compounds with significant therapeutic promise. This guide provides a comprehensive technical overview of a specific monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol. While research on this particular molecule is still emerging, its presence in well-known medicinal plants and essential oils warrants a closer examination of its chemical characteristics, synthesis, and putative biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights to stimulate further investigation into its potential applications.

Chemical Identity and Physicochemical Properties

This compound is a C10 acyclic monoterpenoid diol. Its structure features a ten-carbon backbone with two hydroxyl groups and two double bonds, classifying it as a tertiary alcohol. The precise arrangement of these functional groups is critical to its chemical behavior and biological function.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol |

| Synonyms | 2,6-Dimethyl-3,7-octadien-2,6-diol |

| CAS Number | 51276-34-7 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Oil | [1] |

| Boiling Point | 284.00 to 285.00 °C @ 760.00 mm Hg (estimated) | [1] |

| Flash Point | 267.00 °F (130.50 °C) (estimated) | [1] |

| Water Solubility | 884.6 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 1.165 (estimated) | [1] |

Natural Occurrence

This compound has been identified as a volatile constituent in a variety of plants and natural products, suggesting a role in their aromatic profiles and potential biological activities.

-

Citrus Honey: This monoterpenoid diol is a significant component of the volatile fraction of citrus honey, contributing to its characteristic aroma. It is found alongside other linalool derivatives.

-

Ocimum basilicum (Basil): The essential oil of basil is a complex mixture of terpenes and other aromatic compounds. This compound has been identified as one of the constituents of this oil.

-

Gardenia jasminoides Ellis: This compound is a natural monoterpenoid found in the fruits of Gardenia jasminoides.

Biosynthesis and Chemical Synthesis

Biosynthesis

The biosynthesis of this compound in plants is believed to proceed through the mevalonate pathway, which is responsible for the formation of isoprene units, the building blocks of all terpenoids. The immediate precursor is likely the monoterpene linalool. The diol is likely formed through enzymatic hydroxylation of linalool at the C-6 and C-2 positions.

Caption: Putative biosynthetic pathway from geranyl pyrophosphate to this compound.

Chemical Synthesis

A definitive, optimized chemical synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic route can be conceptualized starting from commercially available precursors like linalool or geraniol. One potential approach involves the stereoselective epoxidation of the double bonds followed by regioselective ring-opening to introduce the hydroxyl groups.

A related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, has been synthesized via the ozonolysis of geranyl acetate. This suggests that manipulation of the double bond positions in a suitable precursor could be a viable strategy.

Conceptual Synthetic Workflow:

Sources

An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3,7-octadiene-2,6-diol is an acyclic monoterpenoid diol found as a natural constituent in a variety of essential oils and aromatic plants. This oxygenated monoterpene, a derivative of linalool, contributes to the complex aroma profiles of these natural extracts. Its presence is of significant interest to researchers in the fields of phytochemistry, flavor and fragrance chemistry, and drug discovery due to its potential biosynthetic pathways and latent biological activities. This guide provides a comprehensive technical overview of its occurrence, chemical properties, biosynthesis, analytical methodologies for its identification and quantification, and a prospective look into its potential applications.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of this compound are fundamental for its study. This compound is characterized by a C10 backbone with two hydroxyl groups and two double bonds.

| Identifier | Value |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol |

| Synonyms | (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol, Linalool diol |

| CAS Number | 13741-21-4 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Oily liquid[1] |

| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water (est. 884.6 mg/L at 25°C)[1] |

| Boiling Point | 284.00 to 285.00 °C (estimated) |

| logP (o/w) | 1.165 (estimated) |

Occurrence in Essential Oils and Plant Kingdom

This compound has been identified in a range of aromatic plants and their essential oils. Its concentration can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method.

| Plant Source | Common Name | Part Used | Reported Occurrence/Concentration | Reference |

| Ocimum basilicum | Basil | Aerial parts | Identified as a constituent. | [2] |

| Vitis vinifera (cv. 'Irsai Oliver') | Grape | Berries/Wine | One of the most abundant terpenes. | [3] |

| Gardenia jasminoides | Gardenia | Fruits | Identified as a natural product. | [1] |

| Jasminum sambac | Jasmine | Flowers | Identified in Chinese jasmine green tea. | |

| Citrus spp. | Citrus | Honey | Found in citrus honey (15.4%). | |

| Zanthoxylum alatum | Timur | Seeds | Identified as a linalool oxidation product. | |

| Cinnamomum camphora | Camphor Tree | - | Reported presence. | [4] |

| Glycosmis pentaphylla | Gin Berry | Seed oil | 0.40% |

Biosynthesis: The Oxidative Metabolism of Linalool

The biosynthetic pathway to this compound is intricately linked to the metabolism of the ubiquitous monoterpene alcohol, linalool. Evidence suggests that this diol is formed through the enzymatic oxidation of linalool, a process often catalyzed by cytochrome P450 monooxygenases (CYPs).[5]

The general pathway begins with the formation of the C10 precursor, geranyl pyrophosphate (GPP), from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Linalool synthase (LIS) then catalyzes the conversion of GPP to either (S)-linalool or (R)-linalool, depending on the specific enzyme.

Subsequent hydroxylation of linalool at the C6 position is the key step in the formation of this compound. This reaction is believed to be mediated by cytochrome P450 enzymes, particularly those from the CYP76 family, which are known to be involved in the oxidative metabolism of monoterpenols.[6][7]

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Analytical Methodologies

The analysis of this compound in the complex matrix of essential oils requires robust and sensitive analytical techniques. Due to its polarity, specific considerations in extraction and chromatographic analysis are necessary.

Extraction of Polar Monoterpenoids

Standard hydrodistillation or steam distillation methods for essential oil extraction may not be optimal for retaining highly water-soluble compounds like diols. Solvent extraction or more advanced techniques are often more suitable.

Experimental Protocol: Ultrasound-Assisted Solvent Extraction

This protocol is designed for the extraction of polar and semi-polar terpenoids from plant material.

-

Sample Preparation: Air-dry the plant material at room temperature and grind to a fine powder.

-

Solvent System: Prepare a 1:1 (v/v) mixture of n-pentane and diethyl ether. This combination provides a good balance for extracting a range of polarities.

-

Extraction: a. Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. b. Add 100 mL of the pentane:diethyl ether solvent mixture. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. d. After sonication, allow the mixture to stand for 1 hour.

-

Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Storage: Store the concentrated extract in a sealed vial at -20°C until GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the identification and quantification of volatile and semi-volatile compounds in essential oils. For polar compounds like this compound, a polar capillary column is recommended for better separation and peak shape.

Experimental Protocol: Quantitative GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary Column: A polar column such as a DB-Wax or HP-INNOWax (polyethylene glycol phase) with dimensions of 60 m x 0.25 mm i.d. and 0.25 µm film thickness is recommended.

-